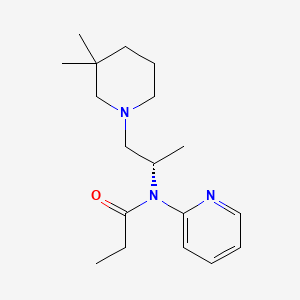
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridyl and propionamide groups. Common reagents used in these reactions include alkyl halides, amines, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Piperidinone: A ketone derivative of piperidine, used in various chemical syntheses.
Uniqueness
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
82189-96-6 |
|---|---|
分子式 |
C18H29N3O |
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-(3,3-dimethylpiperidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-5-17(22)21(16-9-6-7-11-19-16)15(2)13-20-12-8-10-18(3,4)14-20/h6-7,9,11,15H,5,8,10,12-14H2,1-4H3/t15-/m0/s1 |
InChI 键 |
LPSOLOQOGQHKKE-HNNXBMFYSA-N |
手性 SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCC(C2)(C)C |
规范 SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




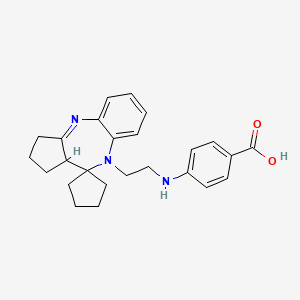

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)


![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
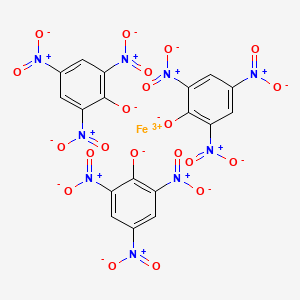
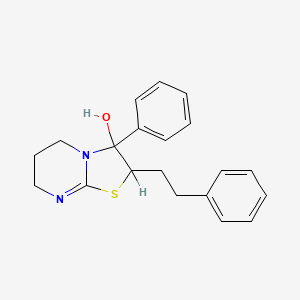
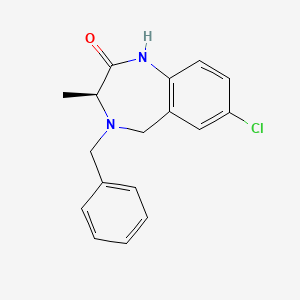


![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
